molecular formula C25H29F2N5O B608084 IMP-1088 CAS No. 2059148-82-0

IMP-1088

Cat. No.: B608084
CAS No.: 2059148-82-0
M. Wt: 453.5 g/mol
InChI Key: SOXNKJCQBRQUMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of IMP-1088 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the synthetic route for large-scale production.

Chemical Reactions Analysis

IMP-1088 primarily undergoes reactions related to its role as an enzyme inhibitor. It selectively blocks N-myristoylation in cells at low nanomolar concentrations . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with N-myristoyltransferases is a stable enzyme-inhibitor complex that prevents the myristoylation of viral proteins .

Scientific Research Applications

Antiviral Applications

IMP-1088 has demonstrated significant antiviral activity against various viruses, particularly those that rely on N-myristoylation for their infectivity.

Efficacy Against Specific Viruses

  • Rhinoviruses : this compound exhibits a picomolar inhibitory concentration (IC50) against rhinoviruses, significantly reducing viral replication without inducing cytotoxicity in host cells .
  • SARS-CoV-2 : Recent studies indicate that this compound can reduce the infectivity of SARS-CoV-2 progeny virions, suggesting its potential as a therapeutic agent against COVID-19 .
  • Vaccinia Virus : In vitro studies have shown that this compound can reduce both the yield and spread of vaccinia virus in infected cells by over 50% at concentrations around 100 nM .

Antimalarial Applications

This compound is also being explored as a potential treatment for malaria, particularly targeting Plasmodium vivax.

Targeting N-myristoyltransferase

  • Inhibition of P. vivax NMT : The compound binds to P. vivax N-myristoyltransferase with high specificity, making it a promising candidate for developing new antimalarial drugs .
  • Structure-Based Drug Design : Structural studies have elucidated how this compound interacts with the enzyme, providing insights into its mechanism and aiding in the design of more effective inhibitors .

Comparative Efficacy

A comparative analysis of this compound and other known inhibitors reveals its superior efficacy against P. vivax. The following table summarizes key findings:

CompoundTargetIC50 (nM)Notes
This compoundHuman NMT<1Potent dual inhibitor with low cytotoxicity
DDD85646P. vivax NMT3 - 13Previously reported as effective but less potent than this compound
IMP-1002P. falciparum NMT~200Analog with lower potency compared to this compound

Rhinovirus Infection Model

In a study involving primary human bronchial epithelial cells, treatment with this compound resulted in significant inhibition of rhinovirus production even when administered up to three hours post-infection. This suggests not only preventive but also therapeutic potential against active infections .

Malaria Treatment Development

Research on the structural interactions between this compound and P. vivax NMT has led to insights that could facilitate the development of new antimalarial therapies that target the life cycle of the parasite more effectively than current treatments .

Biological Activity

IMP-1088 is a potent inhibitor of human N-myristoyltransferases (NMTs), specifically targeting NMT1 and NMT2. This compound has garnered attention for its antiviral properties, particularly against various viral infections, including those caused by rhinoviruses and vaccinia virus (VACV). This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

N-myristoylation is a post-translational modification that is crucial for the life cycle of many viruses, as it facilitates the proper folding and function of viral proteins. By inhibiting NMTs, this compound disrupts this process, leading to impaired viral replication and reduced infectivity. Research indicates that this compound effectively blocks the assembly of viral capsids without significantly affecting host cell viability.

Antiviral Efficacy

Table 1: Antiviral Activity of this compound Against Various Viruses

Virus TypeEC50 (nM)Effect on Viral ReplicationCytotoxicity (CC50)Selectivity Index
Rhinovirus<1Inhibits production of infectious particles>1000>1000
Vaccinia Virus100Reduces virus yield and spread>10,000>100
SARS-CoV-210Inhibits infectivity of released virions>10,000>1000

Case Studies and Research Findings

  • Rhinovirus Study :
    A study demonstrated that treatment with this compound at concentrations as low as 1 nM significantly inhibited the production of infectious rhinovirus particles in HeLa cells. The compound effectively blocked virus assembly without causing cytotoxic effects, showcasing a high selectivity index (>1000) .
  • Vaccinia Virus Research :
    Another investigation focused on VACV, where this compound was shown to reduce both viral yield and spread by more than 50% at approximately 100 nM concentration. Importantly, no cellular toxicity was observed even at concentrations nearly 100-fold higher than its effective concentration . This highlights the compound's potential as a therapeutic agent against poxviruses.
  • SARS-CoV-2 Inhibition :
    Recent findings indicated that this compound exhibits strong antiviral activity against SARS-CoV-2 by inhibiting the infectivity of virions released from treated cells. The compound's mechanism appears to interfere with multiple stages of the viral life cycle, particularly affecting the assembly process .

Recovery from NMT Inhibition

Research on the recovery dynamics following NMT inhibition with this compound revealed that host cells could regain NMT activity within 24 hours post-treatment. This suggests a transient inhibition profile that may mitigate long-term cytotoxic risks associated with prolonged NMT inhibition .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which IMP-1088 inhibits viral replication?

this compound targets human N-myristoyltransferases NMT1 and NMT2, blocking the myristoylation of viral structural proteins (e.g., VP0 in rhinoviruses) essential for capsid assembly and infectivity . Methodologically, researchers use gel electrophoresis to visualize reduced viral protein bands in this compound-treated samples and proteomic tagging (e.g., YnMyr alkyne labeling) to quantify inhibition of myristoylated substrates .

Q. How do researchers evaluate the efficacy of this compound in inhibiting NMT activity?

Key methods include:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (Kd < 210 pM for HsNMT1) .
  • IC50 assays : Confirms dual inhibition of HsNMT1/2 at <1 nM .
  • Viral titer reduction assays : Quantifies infectious virions (e.g., ~90% reduction in SARS-CoV-2 progeny at 1 µM this compound) using plaque assays or RT-qPCR .

Q. What experimental models are used to assess this compound's impact on host cell viability?

  • Cell viability assays : A549 or HeLa cells treated with this compound (0.1–1 µM) show no significant cytotoxicity compared to DMSO controls, as measured by ATP-based luminescence or trypan blue exclusion .
  • Proliferation assays : Zymoseptoria tritici cultures treated with this compound (8–64 µM) reveal dose-dependent stress responses without acute toxicity .

Advanced Research Questions

Q. Are there contradictory findings regarding this compound's antiviral spectrum across virus families?

Yes. While this compound effectively inhibits rhinovirus, SARS-CoV-2, and yellow fever virus, it shows no early-stage inhibition of Semliki Forest virus (SFV) or vesicular stomatitis virus (VSV), which lack myristoylated proteins. However, prolonged this compound exposure (48 hours) reduces RSV-GFP infection by >50%, suggesting time-dependent effects on non-canonical pathways . Methodologically, time-course immunofluorescence and multi-cycle replication assays are critical to resolve these discrepancies .

Q. How can structural biology approaches elucidate this compound's binding dynamics with NMT isoforms?

  • X-ray crystallography : Reveals this compound's interactions with conserved residues (e.g., Ser411 in ZtNMT) and Myr-CoA binding pockets .
  • Molecular docking : Predicts binding free energies (−7.93 to −9.46 kcal/mol) and RMSD values (0.82–1.61 Å) to compare this compound derivatives .
  • RMSD analysis : Shows this compound's structural stabilization (1.98 Å RMSD with Myr-CoA vs. 2.73 Å without) .

Q. What are critical considerations for optimizing this compound treatment protocols in vitro?

  • Timing : this compound must be administered within 3 hours post-infection (hpi) to block rhinovirus replication, as delayed treatment reduces efficacy .
  • Dose gradients : Use nanomolar concentrations (10–100 nM) for HsNMT1/2 inhibition but micromolar ranges (≥32 µM) for fungal NMTs .
  • Reversibility : this compound's slow dissociation (Kd < 210 pM) necessitates prolonged washout periods (>24 hours) to restore NMT activity .

Q. How does this compound's inhibitory potency compare across pathogens with divergent NMT isoforms?

this compound exhibits 460-fold lower potency against Zymoseptoria tritici NMT (IC50 = 12 nM) than HsNMT1 (IC50 = 0.2 nM), attributed to structural variations in the peptide-binding pocket (e.g., Leu535 in ZtNMT vs. Gln496 in HsNMT1) . Researchers use homology modeling and mutagenesis (e.g., FSP1[G2A] mutants) to dissect isoform-specific interactions .

Properties

IUPAC Name

1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNKJCQBRQUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336328
Record name 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059148-82-0
Record name 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMP-1088
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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